2,3-Dehydrolovastatin acid sodium salt

CFTR inhibition chloride secretion enterotoxin-induced diarrhea

2,3-Dehydrolovastatin acid sodium salt (CAS 188067-71-2, molecular formula C₂₄H₃₅NaO₅, molecular weight 426.52 g/mol) is the sodium salt of the open-ring hydroxy acid form of dehydrolovastatin, a fungal-derived statin analogue and a known lovastatin-related substance. It is formed as a byproduct during the fermentation of microorganisms such as Aspergillus terreus and Monascus ruber.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
Cat. No. B8665225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dehydrolovastatin acid sodium salt
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C
InChIInChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3
InChIKeySPIVMHAGTHFLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dehydrolovastatin Acid Sodium Salt: Chemical Identity, Comparator Landscape, and Procurement Context


2,3-Dehydrolovastatin acid sodium salt (CAS 188067-71-2, molecular formula C₂₄H₃₅NaO₅, molecular weight 426.52 g/mol) is the sodium salt of the open-ring hydroxy acid form of dehydrolovastatin, a fungal-derived statin analogue and a known lovastatin-related substance . It is formed as a byproduct during the fermentation of microorganisms such as Aspergillus terreus and Monascus ruber . In the pharmaceutical quality and impurity profiling context, its closest comparators include the parent compound lovastatin (CAS 75330-75-5), the closed-ring lactone form dehydrolovastatin/lovastatin EP Impurity C (CAS 109273-98-5), the hydroxy acid form of lovastatin (lovastatin hydroxy acid), and the in-class statins simvastatin and mevastatin [1]. Understanding what differentiates this specific sodium salt from these structurally proximal analogues is essential for informed selection in analytical method development, impurity quantification, degradation pathway studies, and non‑HMG‑CoA reductase pharmacology research.

Why Lovastatin, Dehydrolovastatin Lactone, or Other In-Class Statins Cannot Substitute for 2,3-Dehydrolovastatin Acid Sodium Salt in Research and Analytical Workflows


In-class compounds such as lovastatin, dehydrolovastatin lactone (EP Impurity C), and simvastatin differ from 2,3-dehydrolovastatin acid sodium salt in at least three practically consequential dimensions: (i) HMG-CoA reductase inhibitory capacity — the target compound is functionally inactive against this canonical statin target while lovastatin hydroxy acid exhibits nanomolar Ki, meaning they are not interchangeable in mechanistic studies [1]; (ii) chromatographic and physicochemical behavior — the sodium salt form exhibits different solubility, ionization state, and retention characteristics compared to the closed-ring lactone form, directly affecting peak resolution, recovery, and quantification in HPLC/SFC methods [2]; and (iii) degradation pathway relevance — this compound is a documented lovastatin degradation product whose formation levels vary substantially with formulation and manufacturing conditions (0.19%–0.45% of total drug substance depending on processing method), making it a critical and non-substitutable marker for stability-indicating assays [3]. Consequently, generic substitution with lovastatin, dehydrolovastatin lactone, or another statin will generate erroneous analytical results and invalid mechanistic conclusions in experimental systems where these differentiating properties are operative.

Head‑to‑Head Comparative Evidence: Quantifying Differentiation of 2,3-Dehydrolovastatin Acid Sodium Salt vs. In‑Class Analogues


CFTR‑Mediated Chloride Secretion Inhibition: α,β‑Dehydrolovastatin vs. Lovastatin, Simvastatin, Mevastatin, and α,β‑Dehydrodihydromonacolin K in T84 Cell Monolayers

In a head‑to‑head electrophysiological comparison using human intestinal epithelial T84 cell monolayers, α,β‑dehydrolovastatin (DHLV) inhibited cAMP‑dependent chloride secretion with an IC₅₀ of 1.8 μM, representing the most potent activity among all tested statin derivatives [1]. The IC₅₀ values for the comparators were: α,β‑dehydrodihydromonacolin K (8.9 μM), mevastatin (11.4 μM), simvastatin (5 μM), and lovastatin (11.9 μM) [1]. This corresponds to a 2.8- to 6.6‑fold greater potency of DHLV relative to the next most potent compound (simvastatin) and the least potent comparator (lovastatin), respectively [1].

CFTR inhibition chloride secretion enterotoxin-induced diarrhea ion transport pharmacology

Functional Selectivity: Absence of HMG‑CoA Reductase Inhibition by Dehydrolovastatin Confirmed in HCV Virion Release Assay

In a mechanistic study using an HCV cell culture (HCVcc) system, dehydrolovastatin was explicitly demonstrated to be incapable of inhibiting HMG‑CoA reductase and did not activate ERK5, in contrast to lovastatin and other cholesterol‑lowering statins [1]. High concentrations of lovastatin (5–20 μg/mL) markedly enhanced HCV infectious particle release by up to 40‑fold via HMG‑CoA reductase inhibition and ERK5 activation, whereas dehydrolovastatin failed to reproduce this effect [1]. For reference, the active hydroxy acid form of lovastatin is a potent competitive inhibitor of HMG‑CoA reductase with a reported inhibition constant (Kᵢ) in the nanomolar range .

HMG-CoA reductase mechanistic selectivity HCV replication ERK5 activation

Degradation Product Formation in Solid Dosage Forms: Dehydrolovastatin Content vs. Hydroxy Acid Lovastatin Across Manufacturing Methods

In a systematic degradation product quantification study of lovastatin compressed tablets, dehydrolovastatin (DHL) and hydroxy acid lovastatin (HAL) levels were measured across three manufacturing methods [1]. DHL levels were 0.45% (wet granulation), 0.19% (dry granulation), and 0.20% (direct compression), compared to HAL levels of 0.67%, 0.42%, and 0.30% for the same respective methods [1]. The DHL/HAL ratio thus varies from 0.67 (wet granulation) to 0.45 (dry granulation) to 0.67 (direct compression), indicating that the relative abundance of these two degradation products is method‑dependent and that DHL consistently represents a lower but distinct degradant burden compared to HAL [1].

degradation product profiling formulation stability lovastatin tablets manufacturing process impact

Chromatographic Differentiation: SFC Elution Behavior of Dehydrolovastatin vs. Hydroxy Acid Lovastatin on Hypersil Silica

In a validated supercritical fluid chromatography (SFC) method for lovastatin analysis, dehydrolovastatin and hydroxy acid lovastatin — the two main degradation products — were resolved from lovastatin and from each other on a Hypersil silica column using methanol‑modified CO₂ as the mobile phase [1]. Under these conditions, hydroxy acid lovastatin exhibited peak tailing that was eliminated only upon addition of trifluoroacetic acid to the mobile phase, whereas dehydrolovastatin eluted with symmetrical peak shape without requiring the acidic modifier [1]. All three analytes (lovastatin, dehydrolovastatin, and hydroxy acid lovastatin) eluted in under 6 minutes with symmetrical peak shape after mobile‑phase optimization [1].

supercritical fluid chromatography peak resolution degradant separation method development

Validated Bioanalytical Quantification: Dehydrolovastatin HPLC‑UV Method with Simvastatin Internal Standard in Plasma

A fully validated HPLC‑UV method for the determination of dehydrolovastatin in plasma was established using a reversed‑phase C18 column with acetonitrile:0.1% phosphoric acid (75:25) mobile phase at 1.2 mL/min, UV detection at 238 nm, and simvastatin as internal standard [1]. The method achieved a lower limit of quantitation (LLOQ) of 0.013 ppm with a calibration curve correlation coefficient of 0.998 across a concentration range of 0.013–0.200 ppm, meeting all validation criteria for accuracy, precision, recovery, and stability [1]. The validated use of simvastatin as internal standard — rather than lovastatin — provides a practical benchmark for laboratories: this method is specifically optimized for dehydrolovastatin quantification distinct from lovastatin methods [1].

bioanalytical method validation pharmacokinetics HPLC‑UV plasma analysis

Antihyperlipidemic and Anti‑Inflammatory Efficacy: Dehydrolovastatin vs. Lovastatin in Hyperlipidemic Rat Model

In a hyperlipidemic rat model, dehydrolovastatin significantly reduced serum total cholesterol (TC) and low‑density lipoprotein cholesterol (LDL‑C) levels and prevented fatty liver degeneration, although its lipid‑lowering potency appeared weaker than that of an equivalent dose of lovastatin [1]. Conversely, dehydrolovastatin exhibited significant anti‑inflammatory effects — against both xylene‑induced acute ear edema and cotton pellet‑induced chronic granuloma formation — that were comparable in magnitude to those produced by lovastatin [1]. This differential efficacy profile (weaker lipid lowering, comparable anti‑inflammatory activity) distinguishes dehydrolovastatin from lovastatin in preclinical models [1].

hyperlipidemia anti-inflammatory activity total cholesterol reduction in vivo pharmacology

High‑Value Procurement and Application Scenarios for 2,3-Dehydrolovastatin Acid Sodium Salt


Pharmaceutical Impurity Reference Standard for Lovastatin Drug Substance and Finished Product Release Testing

As the sodium salt of the open‑ring hydroxy acid form of a documented lovastatin degradation product, this compound serves as an essential impurity reference standard in stability‑indicating HPLC or SFC methods for lovastatin drug substance and tablet formulations. Its distinct chromatographic behavior — notably symmetrical SFC peak shape without acidic modifier compared to peak‑tailing hydroxy acid lovastatin — makes it indispensable for accurate peak identification and system suitability [1]. Degradation product quantification data show that DHL levels range from 0.19% to 0.45% across manufacturing methods [2], underscoring the need for a certified reference standard for batch‑release testing consistent with ICH Q3B guidelines.

CFTR Pharmacology Research and Anti‑Secretory Drug Discovery Programs

With a demonstrated IC₅₀ of 1.8 μM against cAMP‑dependent chloride secretion in human T84 intestinal epithelial cells — the most potent activity among tested natural statin derivatives — this compound is a leading tool for CFTR inhibitor screening and enterotoxin‑induced secretory diarrhea research [3]. Its superior potency (2.8‑fold over simvastatin; 6.6‑fold over lovastatin) enables lower working concentrations, reducing potential off‑target effects at the concentrations required for maximal chloride channel inhibition [3].

HMG‑CoA Reductase‑Independent Statin Mechanistic Studies in Virology and Immunology

Dehydrolovastatin's demonstrated inability to inhibit HMG‑CoA reductase or activate ERK5 [4] makes it uniquely suited as a negative‑control statin‑backbone compound in experiments where researchers need to exclude cholesterol‑lowering pathway effects. This is particularly relevant in HCV research, where lovastatin enhances virion release up to 40‑fold via HMG‑CoA reductase‑dependent ERK5 activation, an effect entirely absent with dehydrolovastatin [4].

In Vivo Anti‑Inflammatory Pharmacology with Partial Dissociation from Lipid‑Lowering Effects

In hyperlipidemic rodent models, dehydrolovastatin produces anti‑inflammatory activity comparable to lovastatin while exhibiting weaker lipid‑lowering efficacy [5]. This property makes it a valuable research compound for studies aimed at untangling the anti‑inflammatory mechanisms of statins from their cholesterol‑lowering pharmacology, with potential implications for inflammatory bowel disease research where dehydrolovastatin has demonstrated suppression of NF‑κB and inflammatory cytokine expression [5].

Quote Request

Request a Quote for 2,3-Dehydrolovastatin acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.